3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrazole ring, an oxadiazole moiety, and a carboxamide group, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring is often introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative, such as an ester or an acid chloride.
Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole intermediates through a carboxamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 3-hydroxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide.
Reduction: Formation of 3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics, exploring how it is absorbed, distributed, metabolized, and excreted in biological systems.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: It can be used as a probe to study enzyme activities or receptor interactions in biochemical assays.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application:
Biological Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity. For example, it could inhibit a specific enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Molecular Pathways: The compound may influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole and pyrazole rings, along with the methoxy and carboxamide groups, allows for a wide range of interactions with biological targets and chemical reagents, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-8-10(13(18-19)21-2)11(20)15-14-17-16-12(22-14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOMXCUUDKWSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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